

## Application Notes and Protocols: Utilizing Novel Agents in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TD-106    |           |
| Cat. No.:            | B15543370 | Get Quote |

A Note on Nomenclature: The designation "**TD-106**" is associated with multiple investigational agents in oncology. This document provides detailed application notes for two distinct therapeutic candidates with similar identifiers, given the ambiguity of the term. Researchers should verify the specific molecule of interest for their studies.

Candidate 1: ADG106 - A CD137 (4-1BB) Agonistic Antibody

Mechanism of Action: ADG106 is a fully human agonistic anti-CD137 monoclonal antibody.
 CD137 is a costimulatory molecule expressed on activated T cells and natural killer (NK) cells. By binding to and activating CD137, ADG106 enhances the proliferation and effector functions of these immune cells, promoting an anti-tumor immune response.[1][2][3] This mechanism makes it a promising candidate for combination with immune checkpoint inhibitors.

Candidate 2: RXDX-106 - A Pan-TAM (TYRO3, AXL, MER) Kinase Inhibitor

Mechanism of Action: RXDX-106 is a small-molecule inhibitor of the TAM family of receptor tyrosine kinases. These kinases are implicated in cancer progression and the suppression of innate immunity. By inhibiting TAM kinases on myeloid cells within the tumor microenvironment, RXDX-106 can shift the balance from an immunosuppressive to an immunostimulatory state, thereby activating both innate and adaptive anti-tumor immunity.[4]
 [5][6] This immunomodulatory activity suggests a synergistic potential when combined with checkpoint inhibitors.[4][7]



# Application Note 1: ADG106 in Combination with Anti-PD-1 Therapy

Introduction: This application note details the use of ADG106 in combination with an anti-PD-1 monoclonal antibody, such as toripalimab or pembrolizumab, for the treatment of advanced solid tumors. The rationale for this combination is the dual approach of enhancing T-cell costimulation via CD137 agonism while simultaneously blocking the PD-1/PD-L1 inhibitory axis, potentially leading to a more robust and durable anti-tumor immune response.[1][3]

Data Presentation: Clinical Trial Results Summary

A Phase 1b/2 clinical trial evaluated the safety and efficacy of ADG106 in combination with toripalimab in patients with advanced malignancies.[1]

| Parameter                                  | Value                           |  |
|--------------------------------------------|---------------------------------|--|
| Overall Disease Control Rate               | 29.2% (7 out of 24 patients)[1] |  |
| Partial Response (PR)                      | 1 patient[1]                    |  |
| Duration of Response (in PR patient)       | 17.6 months[1]                  |  |
| Progression-Free Survival (in PR patient)  | 24.5 months[1]                  |  |
| Grade ≥ 3 Treatment-Related Adverse Events | 16% (4 out of 25 patients)[1]   |  |

Mandatory Visualization:





Click to download full resolution via product page

ADG106 and Anti-PD-1 Combination Pathway

Experimental Protocols: Clinical Trial Methodology Outline

The following is a generalized protocol based on the Phase 1b/2 study of ADG106 with toripalimab.[1]

- Patient Population: Eligible patients with advanced solid tumors who have progressed on standard therapies.
- Treatment Regimen:
  - ADG106 administered intravenously at doses ranging from 0.75 to 3 mg/kg.[1]
  - Toripalimab administered at a fixed dose of 240 mg.[1]
  - Both agents administered every 3 weeks.[1]
- Safety and Tolerability Assessment:
  - Monitor for dose-limiting toxicities (DLTs) during the first cycle of treatment.
  - Record all adverse events (AEs) and grade them according to Common Terminology
    Criteria for Adverse Events (CTCAE).



- Efficacy Evaluation:
  - Tumor assessments performed at baseline and every 6-9 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
- Pharmacodynamic and Biomarker Analysis:
  - Collect peripheral blood at baseline and on-treatment to analyze changes in:
    - Soluble CD137 levels.
    - Populations of immune cells (T cells, NK cells).[1]
    - Cytokine levels (e.g., IFN-γ, TNFα, IL-6).[1]

# Application Note 2: RXDX-106 in Combination with Anti-PD-1 Therapy

Introduction: This application note describes a preclinical research protocol for evaluating the synergistic anti-tumor activity of RXDX-106, a pan-TAM inhibitor, in combination with an anti-PD-1 antibody. The inhibition of TAM kinases by RXDX-106 is hypothesized to reverse the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of PD-1 blockade.[4][7]

Data Presentation: Preclinical Efficacy Data Summary

The following table summarizes representative data from a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma) treated with RXDX-106 and an anti-PD-1 antibody.[4]



| Treatment Group       | Tumor Growth Inhibition<br>(TGI) | Key Immunophenotypic<br>Change                      |
|-----------------------|----------------------------------|-----------------------------------------------------|
| Vehicle Control       | Baseline                         | -                                                   |
| RXDX-106 Monotherapy  | Partial TGI (<60%)[4]            | Increased M1-polarized macrophages[4]               |
| Anti-PD-1 Monotherapy | Partial TGI                      | Increased activated CD8+ T-cells                    |
| RXDX-106 + Anti-PD-1  | Enhanced TGI and Survival[4]     | Increased CD8+ T-cell function (IFNy production)[4] |

Mandatory Visualization:





Click to download full resolution via product page

Preclinical Workflow for RXDX-106 Combination Study

Experimental Protocols: In Vivo Syngeneic Model

This protocol outlines a typical experiment to test the combination of RXDX-106 and an anti-PD-1 antibody in a mouse model.



- Cell Culture: Maintain MC38 colon adenocarcinoma cells in appropriate culture medium.
- Animal Model: Use female C57BL/6 mice, 6-8 weeks of age.
- Tumor Implantation:
  - Subcutaneously inject 1 x 10<sup>6</sup> MC38 cells into the flank of each mouse.
  - Monitor tumor growth with calipers.
- Treatment Protocol:
  - When tumors reach an average size of 100-150 mm<sup>3</sup>, randomize mice into four treatment groups (n=10 per group):
    - Group 1: Vehicle control (oral gavage).
    - Group 2: RXDX-106 (e.g., 50 mg/kg, oral gavage, daily).
    - Group 3: Anti-mouse PD-1 antibody (e.g., 200 μg, intraperitoneal injection, twice weekly).
    - Group 4: RXDX-106 + Anti-PD-1 antibody (dosed as in groups 2 and 3).
- Efficacy Assessment:
  - Measure tumor volume 2-3 times per week.
  - Monitor animal body weight and overall health.
  - Euthanize mice when tumors exceed a predetermined size or if signs of morbidity appear.
- Immunophenotyping by Flow Cytometry:
  - At the end of the study (or at a specified time point), harvest tumors and spleens.
  - Prepare single-cell suspensions.



- Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, Gr-1) to analyze changes in immune cell populations within the tumor microenvironment.[4]
- Statistical Analysis:
  - Compare tumor growth curves between groups using appropriate statistical methods (e.g., two-way ANOVA).
  - Analyze survival data using Kaplan-Meier curves and log-rank tests.
  - Compare immune cell populations between groups using t-tests or ANOVA.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. oncozine.com [oncozine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Novel Agents in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543370#using-td-106-in-combination-with-other-cancer-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com